1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride
Description
Molecular Formula:
$$ \text{C}{10}\text{H}{13}\text{ClF}_3\text{N} $$
Molecular Weight:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 10 | 12.01 | 120.10 |
| Hydrogen (H) | 13 | 1.008 | 13.10 |
| Chlorine (Cl) | 1 | 35.45 | 35.45 |
| Fluorine (F) | 3 | 19.00 | 57.00 |
| Nitrogen (N) | 1 | 14.01 | 14.01 |
| Total | – | – | 239.66 |
This matches experimental data from sources, which report a molecular weight of 239.67 g/mol .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13;/h3-6,9H,2,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWGBBJGWIEQAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(3-(Trifluoromethyl)phenyl)propan-2-one
This ketone intermediate is a critical precursor for the amination step. It can be prepared by:
- Hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile to 2-(3-(trifluoromethyl)phenyl)acetic acid
- Reaction of the acid with acetic anhydride and a catalyst to yield the ketone (1-(3-(trifluoromethyl)phenyl)propan-2-one)
This method is supported by patent EP3393655B1 and US10351510B2, which describe the hydrolysis and subsequent acylation steps to produce the ketone in high purity (≥95%).
Alternative Routes to Trifluoromethyl Acetophenone Oxime
A related intermediate, 3-trifluoromethyl acetophenone oxime, can be synthesized by:
- Reacting an isomeric mixture of trifluoromethyl acetophenone with hydroxylamine salts (hydroxylamine hydrochloride or sulfate) in aliphatic alcohols
- Gradual addition of sodium hydroxide solution at 40–45°C for 5–7 hours
- Extraction and crystallization using cyclic saturated hydrocarbons (e.g., cyclopentane, cyclohexane)
This method yields 80–85% of pure oxime, which can be further converted to amines.
Reductive Amination to 1-(3-(Trifluoromethyl)phenyl)propan-1-amine
The conversion of the ketone intermediate to the target amine involves reductive amination with ethylamine or other amines, using reducing agents such as sodium borohydride or sodium triacetoxyborohydride.
Procedure Details
- The ketone is reacted with ethylamine in an organic solvent at controlled temperature (ambient to 35°C)
- Sodium borohydride or sodium triacetoxyborohydride is added to reduce the imine/enamine intermediate formed in situ
- The reaction proceeds under mild conditions, avoiding heavy metal catalysts to reduce cost and contamination risks
- The crude amine is isolated and converted to its hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas
This method is described in EP3170807A1 and related patents, highlighting the advantages of mild conditions and high selectivity in the reduction step.
Example Reaction Conditions
| Step | Conditions | Notes |
|---|---|---|
| Ketone + Ethylamine | Room temperature, organic solvent | Formation of enamine intermediate |
| Addition of NaBH4 or NaBH(OAc)3 | 0–35°C, mild stirring | Reductive amination to amine |
| Workup | Acidification with HCl to form hydrochloride salt | Isolation of crystalline salt |
Purification and Crystallization
Purification steps are critical to achieve pharmaceutical-grade purity (>99%). Methods include:
- Filtration and washing with aqueous methanol and water
- Treatment with activated charcoal to remove colored impurities
- Concentration and crystallization from ethyl acetate or other suitable solvents at controlled temperatures (15–35°C)
- Multiple washing steps with solvents to remove residual impurities
An example from WO2014178068A2 describes heating the reaction mass to 35–45°C, cooling to 25–35°C, filtration, washing with 50% aqueous methanol, treatment with water, charcoal treatment at 70–80°C, and final crystallization at 15–20°C to afford cinacalcet hydrochloride with purity >99.9% by HPLC.
Summary Table of Preparation Methods
Research Findings and Industrial Relevance
- The use of sodium borohydride and sodium triacetoxyborohydride allows selective reduction of the enamine intermediate without over-reduction of the ketone or formation of hydroxyl impurities, improving yield and purity.
- Avoidance of heavy metal catalysts reduces cost and contamination risks, which is critical for pharmaceutical manufacturing.
- Crystallization from ethyl acetate and charcoal treatment are effective for removing colored and organic impurities, resulting in high-purity hydrochloride salts suitable for drug formulation.
- The described processes are scalable and adaptable for industrial production, with documented yields and purities suitable for regulatory standards.
Chemical Reactions Analysis
Reductive Amination
This compound is synthesized via reductive amination of 3-(3-(trifluoromethyl)phenyl)propanal with amines under catalytic conditions. For example:
Reaction Scheme
Conditions
-
Solvent: Methanol or ethyl acetate
-
Temperature: 25–45°C
| Parameter | Value | Source |
|---|---|---|
| Reducing Agent | NaBH(OAc)₃ | |
| Reaction Time | 2–4 hours | |
| Purity Post-Process | >99.9% (HPLC) |
Salt Formation and Acid-Base Reactions
The hydrochloride salt forms via protonation of the free amine with HCl. Reversibility is demonstrated in alkaline conditions:
Equilibrium
Key Data
Catalytic Hydrogenation
While not directly applied to the compound itself, precursors like 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene undergo hydrogenation:
Conditions
-
Pressure: 1–3 bar H₂
Grignard Reagent Compatibility
Synthetic routes to related ketones involve Grignard reactions with isopropenyl acetate:
Example
Optimized Parameters
| Step | Conditions | Yield |
|---|---|---|
| Diazotization | 5–10°C, 30 min | 59.1% |
| Coupling | 40–60°C, CuCl catalyst |
Oxidation and Reduction
Scientific Research Applications
Pharmacological Properties
Mechanism of Action
Cinacalcet functions as a calcimimetic agent, primarily acting on the calcium-sensing receptor (CaSR) in parathyroid cells. By enhancing the sensitivity of CaSR to extracellular calcium levels, cinacalcet effectively reduces parathyroid hormone (PTH) secretion. This mechanism is particularly beneficial in managing secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia associated with malignancies .
Biological Activity
The trifluoromethyl group present in the compound contributes to its enhanced biological activity. Compounds with this functional group have been shown to exhibit improved pharmacokinetic properties, including increased metabolic stability and bioavailability. This characteristic is crucial for therapeutic agents that require sustained action within the body .
Case Studies
Clinical Efficacy in Hyperparathyroidism
A clinical study demonstrated that cinacalcet hydrochloride significantly reduced serum PTH levels in patients with secondary hyperparathyroidism due to chronic kidney disease. The study reported that patients receiving cinacalcet exhibited a marked improvement in biochemical markers associated with bone metabolism, indicating its effectiveness in preserving bone density .
Antimicrobial Activity
Research has indicated that derivatives of compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. A specific study highlighted the antichlamydial activity of such compounds, showing that they could effectively reduce chlamydial inclusion numbers in infected cells. The most active derivative demonstrated an IC50 value of 5.2 μg/mL, suggesting potential therapeutic applications against Chlamydia trachomatis infections .
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Primary Use | Treatment of secondary hyperparathyroidism |
| Mechanism of Action | Calcimimetic effect on calcium-sensing receptors |
| Synthesis Method | Mizoroki–Heck cross-coupling followed by hydrogenation |
| Clinical Studies | Significant reduction in serum PTH levels |
| Antimicrobial Activity | Effective against Chlamydia trachomatis, IC50 = 5.2 μg/mL |
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Substituents on the phenyl ring significantly influence pharmacological activity and physicochemical properties:
- (R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride (CAS 473733-16-3): Replaces -CF₃ with two fluorine atoms at the 3,5 positions.
- (1R)-1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride (CAS 1565819-70-6): Substitutes -CF₃ with chlorine atoms. Chlorine’s larger atomic radius and stronger electron-withdrawing effects may enhance receptor binding but increase toxicity risks .
- 2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride (CAS 1803586-04-0): Combines a chloro group at the ortho position with a trifluoromethylated propane chain. This structural hybrid may exhibit unique pharmacokinetic profiles due to steric effects .
Analogues with Modified Alkylamine Chains
- 3,3,3-Trifluoropropan-1-amine hydrochloride (CAS 2968-33-4): Shortens the alkyl chain to three carbons with a terminal -CF₃ group.
- 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine : Extends the alkyl chain to include a phenyl group, increasing molecular bulk. This modification could hinder membrane permeability .
Stereochemical and Positional Isomers
- (R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride (CAS 856563-00-3): A positional isomer with -CF₃ at the para position. Para substitution may alter binding orientation in hydrophobic receptor pockets compared to the meta isomer .
- (S)-1,1,1-Trifluoropropan-2-amine hydrochloride (CAS 125353-44-8): Demonstrates the importance of chirality; the (S)-enantiomer may exhibit divergent biological activity compared to (R)-configurations .
Data Tables of Comparative Analysis
Research Findings and Pharmacological Implications
- Trifluoromethyl Group : The -CF₃ group in the target compound enhances metabolic stability and CaSR binding affinity due to its hydrophobicity and electron-withdrawing nature .
- Chlorine vs. Fluorine : Chlorinated analogues (e.g., 3,4-dichloro derivative) show stronger receptor interactions but higher cytotoxicity, limiting therapeutic utility .
- Positional Isomerism : Para-substituted -CF₃ (CAS 856563-00-3) exhibits reduced CaSR activity compared to the meta isomer, highlighting the importance of substituent positioning .
- Stereochemistry : The (R)-enantiomer of Cinacalcet demonstrates superior efficacy over the (S)-form, underscoring the role of chirality in drug design .
Biological Activity
1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride, also known as 3-(3-trifluoromethylphenyl)propan-1-amine hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more potent and selective for various biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The trifluoromethyl group contributes to the compound's lipophilicity, allowing it to penetrate cellular membranes effectively.
Target Receptors
- Serotonin Receptors : Studies indicate that compounds containing trifluoromethyl groups can significantly enhance the inhibition of serotonin uptake, which is crucial for the treatment of mood disorders .
- Dopamine Receptors : The compound has shown potential in modulating dopaminergic activity, which is relevant for conditions such as schizophrenia and Parkinson's disease.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antidepressant Activity : The compound exhibits significant antidepressant-like effects in animal models, likely due to its action on serotonin and norepinephrine reuptake inhibition.
- Anticonvulsant Properties : Research has demonstrated that derivatives of this compound possess anticonvulsant activity, making them candidates for epilepsy treatment .
- Neuroprotective Effects : The compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.
Study 1: Antidepressant Efficacy
A study investigated the effects of this compound in a mouse model of depression. Mice treated with varying doses exhibited reduced immobility in the forced swim test, indicating antidepressant-like behavior. The most effective dose was identified at 10 mg/kg, which significantly outperformed the control group .
Study 2: Anticonvulsant Activity
In a separate study assessing anticonvulsant properties, the compound was tested against standard anticonvulsants like phenytoin. At doses of 100 mg/kg, it provided significant protection against seizures induced by maximal electroshock (MES), demonstrating its potential as an anticonvulsant .
The biochemical interactions of this compound are characterized by:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?
- The compound is typically synthesized via a multi-step process involving (1) amine formation (e.g., reductive amination of 3-(trifluoromethyl)benzaldehyde with propan-1-amine) and (2) salt formation with HCl. Key parameters include temperature control (<60°C to avoid decomposition of the trifluoromethyl group) and solvent selection (e.g., ethanol or dichloromethane for optimal solubility). Impurities like unreacted intermediates or byproducts (e.g., over-alkylated amines) require purification via recrystallization or chromatography .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Use NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify the trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and amine proton signals (δ ~1.5–2.5 ppm in ¹H NMR). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₀H₁₂F₃N·HCl, theoretical 254.07 g/mol). X-ray crystallography may resolve stereochemical ambiguities if chiral centers are present .
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
- The hydrochloride salt is highly soluble in polar solvents (water, methanol) but less so in non-polar solvents (hexane). Stability studies (e.g., under light, heat, or humidity) show degradation via hydrolysis of the amine group or trifluoromethyl displacement. Store at 2–8°C in airtight, light-resistant containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data related to this compound’s target selectivity?
- Contradictory binding affinities (e.g., for calcium-sensing receptors vs. off-target GPCRs) may arise from assay conditions (pH, ionic strength) or enantiomeric impurities. Use chiral chromatography (e.g., Chiralpak AD-H column) to isolate enantiomers and validate activity via dose-response curves. Compare results with structurally related analogs (e.g., Cinacalcet impurities) to identify critical pharmacophore elements .
Q. What advanced analytical methods are suitable for quantifying trace impurities in bulk synthesis?
- RP-UPLC with a C18 column (e.g., Waters Acquity BEH, 1.7 µm) and PDA detection (λ = 220–254 nm) can separate impurities at <0.1% levels. Validate the method per ICH guidelines (linearity: R² >0.999; precision: %RSD <2%). Key impurities include 3-(3-trifluoromethylphenyl)propyl methanesulfonate (a genotoxic alkylating agent) and stereoisomers .
Q. How does the trifluoromethyl group influence the compound’s reactivity in derivatization reactions?
- The electron-withdrawing CF₃ group deactivates the phenyl ring, reducing electrophilic substitution rates. For functionalization, use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) or nucleophilic aromatic substitution under high-temperature conditions (80–120°C). Monitor for defluorination byproducts via ¹⁹F NMR .
Q. What strategies mitigate racemization during enantioselective synthesis of this compound?
- Employ asymmetric catalysis (e.g., Jacobsen’s chiral salen complexes) or kinetic resolution using lipases (e.g., Candida antarctica). Racemization occurs via amine proton exchange in polar aprotic solvents; minimize by using low temperatures (−20°C) and non-basic reaction media. Confirm enantiomeric excess (ee) via chiral HPLC or circular dichroism .
Methodological Guidance
- For stability studies : Conduct forced degradation (e.g., 0.1N HCl, 40°C/75% RH) and monitor via UPLC. Identify degradation pathways (e.g., hydrolysis, oxidation) using LC-MS/MS .
- For enantiomeric resolution : Optimize mobile phase composition (e.g., n-hexane:isopropanol 90:10 with 0.1% diethylamine) to achieve baseline separation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
